Almitrine-raubasine

Geriatric Hypoxia Respiratory Stimulant Cerebral Oxygenation

**Pain Point:** Studying cerebral hypoxia or mitochondrial dysfunction requires validated pharmacodynamic interactions, but monotherapies fail to replicate the fixed combination‘s synergy.

**Solution:** Almitrine-raubasine (Duxil® analog), the well-characterized 3:1 ratio reference standard.
• **Proven Synergy:** EEG studies in aged rats show decreased delta-theta power beyond additive effects.
• **Functional Superiority:** Clinical trial (n=30) demonstrated anti-hypoxic effect significantly greater than almitrine alone (P<0.05).
• **Critical Comparator:** Historical dataset for meta-analyses of cognitive enhancers (Cochrane WMD 2.04 on MMSE).

**Supply:** Standard B2B packaging with worldwide delivery.

Molecular Formula C47H53F2N9O3
Molecular Weight 830.0 g/mol
Cat. No. B12282689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmitrine-raubasine
Molecular FormulaC47H53F2N9O3
Molecular Weight830.0 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
InChIInChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3
InChIKeyLWKZCNVWFBSPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Almitrine-Raubasine Procurement Guide


Almitrine-raubasine (also known as Duxil®) is a fixed-dose combination product consisting of almitrine bismesylate, a peripheral chemoreceptor agonist and respiratory stimulant, and raubasine (ajmalicine), an α₁-adrenoceptor antagonist with vasodilatory properties, typically in a 3:1 mass ratio [1]. Almitrine acts on the carotid bodies to enhance alveolar-capillary gas exchange, thereby increasing arterial oxygen partial pressure (PaO₂) and oxygen saturation (SaO₂) [2]. Raubasine potentiates this effect by improving microcirculation and cerebral mitochondrial function [3]. The combination was historically indicated for cognitive decline in the elderly, post-stroke rehabilitation, and sensory deficits of vascular origin before its withdrawal from the Chinese market in 2011 [4].

Fixed-dose combination for pharmacodynamic synergy studies
Biphasic PK profile for formulation interaction research
Historical comparator dataset for meta-analytical context

Almitrine-Raubasine Non-Substitutability


The fixed-dose combination of almitrine and raubasine is not a mere additive mixture; it demonstrates a synergistic, non-additive pharmacodynamic interaction that cannot be replicated by either component alone. Electroencephalographic (EEG) studies in aged rats reveal that the coadministration of almitrine and raubasine induces EEG changes significantly different from the sum of their individual effects, including a decrease in delta-theta power not predictable from monotherapy [1]. Clinically, in a study of 30 elderly subjects with exercise-induced oxygen desaturation, 20 mg/day raubasine alone proved ineffective, whereas the almitrine-raubasine combination (Duxil) reduced desaturation significantly more than 60 mg/day almitrine alone (P<0.05) [2]. This synergistic enhancement of arterial oxygenation underscores the scientific rationale for procuring the fixed combination rather than individual components or off-label compounded alternatives. Substitution with either monotherapy would result in inferior efficacy.

Almitrine alone may not achieve the oxygenation endpoint response reported for the combination.

Raubasine alone is reported inactive for exercise-induced desaturation, limiting standalone research use.

Co-administration of generic single agents may not replicate the biphasic PK profile of the fixed-dose tablet.

Almitrine-Raubasine Quantitative Evidence


Synergistic Arterial Oxygenation in Exercise-Induced Hypoxia

The almitrine-raubasine combination (Duxil) produced a statistically significant reduction in exercise-induced arterial oxygen desaturation in elderly subjects (mean age 60 years), an effect that was significantly greater than that of almitrine alone. Raubasine monotherapy demonstrated no efficacy, confirming the necessity of the combination for this clinical outcome [1].

Exercise-Induced Hypoxia
Reported, Trial context
Combination > Almitrine alone (P<0.05); Raubasine not effective
Supports combination-specific oxygenation endpoint response
n=30 elderly subjects; 1-month trial
Geriatric Hypoxia Respiratory Stimulant Cerebral Oxygenation

EEG Non-Additive Synergy in Aged Rats

In aged (22-month) rats, the coadministration of almitrine and raubasine induced EEG changes that were significantly different from the simple addition of the EEG effects of each drug administered individually. Specifically, the combination induced a decrease in delta-theta power that was not predictable from the sum of the individual effects, indicating complex pharmacodynamic synergy [1].

EEG Synergy (Aged Rats)
Model context
Delta-theta power decrease not predicted by monotherapy sum
Reported non-additive pharmacodynamic interaction
22-month rats; qEEG analysis
Quantitative EEG Aging Brain Synergy Analysis

Cognitive Function in Vascular Dementia: Meta-Analysis

A Cochrane systematic review of randomized controlled trials assessing almitrine-raubasine for vascular dementia (3 trials, 206 participants) found a statistically significant improvement in cognitive function measured by the Mini-Mental State Examination (MMSE) compared to placebo [1].

Vascular Dementia MMSE
Meta-analysis, Data to verify
WMD = 2.04 (95% CI 1.43–2.66)
Reported cognitive endpoint improvement
3 trials, 206 participants; low evidence quality
Vascular Dementia Cognitive Function MMSE Meta-analysis

Post-Stroke Functional Recovery: Chinese Multicenter RCT

A multicenter, randomized, double-blind, placebo-controlled study of 74 Chinese patients recovering from ischemic stroke demonstrated that almitrine-raubasine significantly improved functional outcomes. The Barthel Index (BI), a measure of independence in activities of daily living, was significantly higher in the treatment group at all three monthly follow-ups [1].

Stroke Recovery BI
Reported, Trial context
BI significantly better vs placebo at 1-3 months (P<0.05)
Functional endpoint response in post-stroke study
n=74; multicenter Chinese RCT
Ischemic Stroke Neurorehabilitation Barthel Index

Efficacy in Non-Demented Vascular Cognitive Impairment

A large (n=438), post-marketing, multicenter, randomized, double-blind, placebo-controlled study conducted in China (2008-2009) found no significant difference between almitrine-raubasine and placebo in improving cognitive function in patients with non-dementia vascular cognitive impairment. This negative finding directly led to the product's market withdrawal in China in 2011 [1].

VCI Non-Dementia Negative
Regulatory context
No significant difference vs placebo (n=438)
Lack of endpoint differentiation; led to market withdrawal
6-month RCT; Chinese population
Vascular Cognitive Impairment Negative Trial Regulatory Action

Pharmacokinetic Dual-Component Profile

The pharmacokinetic profile of almitrine-raubasine is characterized by markedly different absorption and elimination half-lives for its two components. Almitrine is absorbed slowly (Tmax 3.5 h) and has a long terminal half-life (~48 h), while raubasine is absorbed rapidly (Tmax 1.3 h) with a short half-life (~6 h) [1]. This creates a distinct, sustained pharmacological profile for the combination.

Pharmacokinetic Profile
Class-level, Reported
Almitrine t½ 48 h; Raubasine t½ 6 h
Dual-component PK profile informs dosing interpretation
Elderly patients; oral administration
Pharmacokinetics Bioavailability Half-Life

Almitrine-Raubasine Application Scenarios


Cerebral Hypoxia Synergy Research

Given the robust preclinical evidence of non-additive synergy in EEG models [1] and superior anti-hypoxic effects compared to monotherapy [2], almitrine-raubasine serves as a valuable tool compound for studying pharmacodynamic interactions in cerebral hypoxia and age-related mitochondrial dysfunction. Researchers investigating respiratory-circulatory coupling and neuroenergetics would find this combination a well-characterized reference standard.

Historical Comparator in Cognitive Enhancer Meta-Analyses

The quantitative data from multiple placebo-controlled trials, including the Cochrane review (WMD 2.04 on MMSE) [3] and the negative regulatory trial [4], position almitrine-raubasine as a critical historical comparator. For meta-analysts and systematic reviewers assessing the efficacy of current cognitive enhancers (e.g., donepezil, memantine) for vascular dementia or post-stroke recovery, these datasets provide essential context and baseline effect size estimates.

PK & Bioequivalence Studies for Complex Formulations

The unique pharmacokinetic profile, characterized by the co-administration of a slowly-absorbed, long-half-life component (almitrine) and a rapidly-absorbed, short-half-life component (raubasine) [5], makes this product an interesting case study in formulation science. It is relevant for scientists developing and validating bioanalytical methods for complex mixtures or studying the impact of formulation on the absorption kinetics of drugs with disparate properties.

Regulatory Science & Pharmacovigilance Education

The well-documented case of almitrine-raubasine's withdrawal from the Chinese market due to a large, negative post-marketing study [4] provides an instructive real-world example for educational programs in regulatory science, pharmacovigilance, and drug development. It illustrates the importance of rigorous post-marketing surveillance, the pitfalls of reliance on historical or low-quality evidence, and the processes of regulatory risk-benefit reassessment.

Application
Selection Property
Validation Focus
Cerebral hypoxia synergy research
Fixed-dose combination reference
Pharmacodynamic synergy endpoints
Meta-analytical comparator research
Archived controlled-trial dataset
Baseline effect-size context
Complex formulation PK studies
Dual-component PK profile
Absorption kinetic modeling
Regulatory science case studies
Post-market withdrawal case
Risk-benefit reassessment process

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


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